molecular formula C14H12O2 B3115752 3-Methyl-5-phenylbenzoic acid CAS No. 211042-54-5

3-Methyl-5-phenylbenzoic acid

Cat. No. B3115752
CAS RN: 211042-54-5
M. Wt: 212.24 g/mol
InChI Key: DRHBXDIFBLUNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-phenylbenzoic acid is a chemical compound with the molecular formula C14H12O2 and a molecular weight of 212.24 . It is used in scientific research due to its unique structure, which enables various applications, including drug synthesis, material science, and organic chemistry investigations.


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-phenylbenzoic acid consists of a benzoic acid group attached to a phenyl group and a methyl group . This structure is what gives the compound its unique properties and makes it useful in various applications.


Physical And Chemical Properties Analysis

3-Methyl-5-phenylbenzoic acid has a predicted boiling point of 390.8±21.0 °C and a predicted density of 1.156±0.06 g/cm3 . Its pKa is predicted to be 4.21±0.10 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    3-Methyl-5-phenylbenzoic acid and its derivatives are synthesized using various chemical methods. For example, Howarth and Harris (1968) discussed the synthesis of Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, a related compound, through the treatment of methyl 6-phenyl0-resorcylate with diazomethane (Howarth & Harris, 1968).

  • Molecular Structure Elucidation

    Advanced spectroscopic analyses such as NMR and MS are utilized to determine the structure of phenyl ether derivatives, as seen in the study by Lan-lan Xu et al. (2017), where they isolated new phenyl ether derivatives from the fungus Aspergillus carneus (Xu et al., 2017).

Polymer Research

  • Polymer Development: Takagi et al. (2013) synthesized compounds with oligothiophene on the nitrogen atom, using phenyl aminobenzoates, which are closely related to 3-Methyl-5-phenylbenzoic acid. This research contributes to the development of novel poly(benzamide)s for various applications (Takagi et al., 2013).

Environmental Analysis

  • Environmental Phenols Detection: In environmental sciences, derivatives of 3-Methyl-5-phenylbenzoic acid are used as markers or analytes in the study of environmental pollutants. For instance, Ye et al. (2008) developed methods to measure concentrations of environmental phenols, including derivatives of phenylbenzoic acids, in human milk (Ye et al., 2008).

Enzyme and Chemical Reactions

  • Enzymatic Reaction Studies: Research by Huynh and Crawford (1985) involved the conversion of 2-methoxy-3-phenylbenzoic acid to 2-hydroxy-3-phenylbenzoic acid, highlighting its use in studying microbial lignin-degrading enzymes (Huynh & Crawford, 1985).

Drug Synthesis

  • Synthesis of Drug Compounds: In pharmaceutical chemistry, derivatives of 3-Methyl-5-phenylbenzoic acid are used as intermediates in synthesizing more complex drug molecules. Chen Yi-fen et al. (2010) used 3-Methyl-2-nitrobenzoic acid, a closely related compound, as a starting material in synthesizing chlorantraniliprole, a pesticide (Yi-fen et al., 2010).

Future Directions

3-Methyl-5-phenylbenzoic acid, due to its unique structure, has potential for various applications in scientific research, including drug synthesis, material science, and organic chemistry investigations. Future research could explore these applications further, potentially leading to new discoveries and advancements in these fields .

Mechanism of Action

properties

IUPAC Name

3-methyl-5-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-12(9-13(8-10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHBXDIFBLUNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylbenzoic acid

Synthesis routes and methods

Procedure details

A solution of 3-cyano-5-phenyltoluene (5.06 g; 26 mmol) and potassium hydroxide (2.94 g; 52 mmol) in methanol (40 ml) and water (60 ml) was refluxed for 24 hours. After evaporation of the methanol and filtration of the unsoluble material, the mixture was acidified to pH 2 with 6N HCl. The resulting precipitate was filtered, washed with water and dried to give 3-methyl-5-phenylbenzoic acid. Yield=65%.
Name
3-cyano-5-phenyltoluene
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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